molecular formula C9H7NO3 B1323371 5-Amino-1-benzofuran-2-carboxylic acid CAS No. 42933-44-8

5-Amino-1-benzofuran-2-carboxylic acid

Cat. No. B1323371
CAS RN: 42933-44-8
M. Wt: 177.16 g/mol
InChI Key: IIBKBXGCIDLMOP-UHFFFAOYSA-N
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Description

5-Amino-1-benzofuran-2-carboxylic acid is a compound with the molecular formula C9H7NO3 . It is a solid substance and is used in the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of 5-Amino-1-benzofuran-2-carboxylic acid consists of a benzofuran ring with an amino group at the 5-position and a carboxylic acid group at the 2-position . The InChI code for this compound is 1S/C9H7NO3/c10-6-1-2-7-5 (3-6)4-8 (13-7)9 (11)12/h1-4H,10H2, (H,11,12) .


Physical And Chemical Properties Analysis

5-Amino-1-benzofuran-2-carboxylic acid has a molecular weight of 177.16 g/mol . It has a topological polar surface area of 76.5 Ų and a complexity of 219 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

5-Amino-1-benzofuran-2-carboxylic acid: and its derivatives have been studied for their potential anticancer activities. Some substituted benzofurans have shown significant cell growth inhibitory effects on various cancer cell types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These compounds are being explored as promising compounds with targeted therapy potentials and minimal side effects.

Organic Synthesis: Building Blocks

In organic synthesis, 5-Amino-1-benzofuran-2-carboxylic acid serves as a versatile building block. It’s used to construct complex benzofuran derivatives through methods like free radical cyclization cascades and proton quantum tunneling . These methods facilitate the synthesis of polycyclic benzofuran compounds, which are challenging to prepare otherwise.

Drug Development: Prodrug Synthesis

This compound has been utilized in the synthesis of prodrugs. For instance, benzofuran-2-carboxylic acid, a related compound, was used in creating an oxymethyl-modified coumarinic acid-based cyclic DADLE prodrug . Such prodrugs can enhance the delivery and efficacy of therapeutic agents.

Biochemistry Research: Enzyme Inhibition

Benzofuran derivatives, including 5-Amino-1-benzofuran-2-carboxylic acid , are being researched for their role in enzyme inhibition. Computational analysis of these compounds has shown potential as inhibitors of enzymes like Pim-1, which are relevant in diseases such as cancer .

Agricultural Chemistry: Antimicrobial Activity

The antimicrobial properties of benzofuran compounds make them candidates for agricultural chemistry applications. They could potentially be used to develop new pesticides or treatments for plant diseases, contributing to crop protection and yield improvement .

Environmental Science: Pollutant Degradation

Research in environmental science has explored the use of benzofuran derivatives in pollutant degradation. These compounds could play a role in breaking down toxic substances and mitigating environmental pollution .

Future Directions

Benzofuran compounds, including 5-Amino-1-benzofuran-2-carboxylic acid, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on designing new, structurally diverse, and more potent compounds for the active treatment of diseases caused by deregulation of Pim-1 kinase .

properties

IUPAC Name

5-amino-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBKBXGCIDLMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624044
Record name 5-Amino-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-benzofuran-2-carboxylic acid

CAS RN

42933-44-8
Record name 5-Amino-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42933-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-benzofuran-2-carboxilic acid
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